molecular formula C9H14Cl2N2 B1422950 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride CAS No. 1315366-24-5

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride

Cat. No. B1422950
M. Wt: 221.12 g/mol
InChI Key: NOBJCHLDGWOPQB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a chemical compound with the molecular weight of 221.13 . It is a solid substance that is stored at room temperature . The IUPAC name for this compound is 5,6,7,8-tetrahydro-6-quinolinamine dihydrochloride .


Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described in the literature . This process involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction . The hydrolysis of the resulting oxime affords 6,7-dihydro-5H-quinolin-8-one .


Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is C9H14Cl2N2 . The InChI code for this compound is 1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a solid substance that is stored at room temperature . It has a molecular weight of 221.12 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has no rotatable bonds .

Scientific Research Applications

Enzymatic Reactions and Synthesis

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride plays a significant role in enzymatic reactions. For instance, a study demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B, resulting in a yield of over 60% of a specific acetamide (Crawford, Skerlj, & Bridger, 2007).

Tetrahydroquinoline Derivatives in Pharmaceutical Chemistry

The synthesis of tetrahydroquinoline derivatives, including 5,6,7,8-tetrahydroquinolines, is crucial in pharmaceutical chemistry. These derivatives are created using various methods, such as a four-component one-pot process, and have broad applications in synthesizing natural products and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Medicinal Chemistry Applications

In medicinal chemistry, 5,6,7,8-tetrahydroquinoline derivatives are valued for their unique structural features. These include partially-saturated bicyclic rings and metabolically-stable groups, which are synthesized using optimized procedures for creating novel derivatives (Johnson, O'mahony, Edwards, & Duncton, 2013).

Role in Synthesizing Pharmacologically Active Compounds

These compounds are also pivotal in synthesizing various pharmacologically active compounds. For example, tetrahydroquinoline-based tricyclic amines have been synthesized as 5-HT2C receptor agonists, showing potential in biological activities and pharmaceutical applications (Schrader et al., 2016).

Synthesis of Antifolates and Antitumor Agents

Additionally, 5,6,7,8-tetrahydroquinoline derivatives have been synthesized as nonclassical inhibitors of dihydrofolate reductase, acting as potent antitumor agents. These derivatives have shown significant potency and selectivity in biological evaluations, highlighting their importance in the development of new therapeutic agents (Gangjee, Zaveri, Kothare, & Queener, 1995).

Catalysis and Chemical Reactions

In the field of catalysis, derivatives of 5,6,7,8-tetrahydroquinoline have been used in developing catalysts for hydrogenation reactions. For example, a ruthenium(II) chelate was developed using 8-amino-5,6,7,8-tetrahydroquinoline, demonstrating effectiveness in transfer hydrogenation of ketones (Li et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBJCHLDGWOPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride

CAS RN

1315366-24-5
Record name 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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